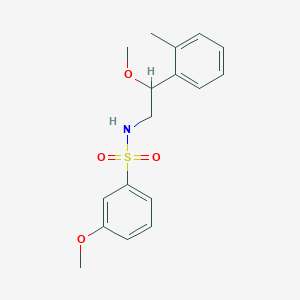

3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-7-4-5-10-16(13)17(22-3)12-18-23(19,20)15-9-6-8-14(11-15)21-2/h4-11,17-18H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPDDKYCSGYAPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzenesulfonyl chloride and 2-methoxy-2-(o-tolyl)ethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Catalysts and Reagents: Common reagents include bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction may also require a catalyst, such as a palladium complex, to facilitate the coupling of the sulfonyl chloride and amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for maximum yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide exhibits several promising biological activities:

- Antibacterial Properties : Similar to other sulfonamides, this compound may inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.

- Anticancer Activity : Preliminary studies suggest that it can induce apoptosis (programmed cell death) in cancer cells, potentially making it a candidate for cancer therapy.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and affecting various metabolic pathways in cells .

Applications in Medicinal Chemistry

Given its biological activities, this compound has potential applications in several areas:

- Drug Development : Its antibacterial and anticancer properties make it a candidate for further development into therapeutic agents.

- Biochemical Research : The compound can be used as a tool in biochemical assays to study enzyme functions and cellular processes.

- Synthetic Chemistry : As a versatile building block, it can be employed in the synthesis of more complex molecules for various research purposes .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of this compound on various cancer cell lines using the MTT assay. Results indicated significant cytotoxicity against Hep3B (liver cancer) and A549 (lung cancer) cell lines. The compound demonstrated a dose-dependent response, suggesting its potential as an anticancer agent .

Case Study 2: Antibacterial Efficacy

In another study, the antibacterial efficacy of this sulfonamide was tested against common bacterial strains. The results showed effective inhibition of bacterial growth at low concentrations, comparable to established antibiotics. This highlights its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function.

Comparison with Similar Compounds

Key Observations :

- Electron Effects : Methoxy groups (target) enhance polarity and hydrogen-bonding capacity compared to chloro () or methyl () substituents.

- Steric Effects : The o-tolyl group in the target compound and ’s analog creates comparable steric environments, but the latter’s piperidinyloxy moiety increases conformational rigidity .

Physicochemical Properties

Comparative data inferred from analogs:

Notable Trends:

- Methoxy groups improve aqueous solubility relative to methyl or chloro analogs.

- Heterocyclic substituents (furyl, thienyl) in –6 reduce solubility due to planar rigidity .

Biological Activity

3-Methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. With a molecular formula of C17H21NO4S and a molecular weight of 335.42 g/mol, this compound is characterized by methoxy groups and an o-tolyl substituent, which may influence its pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrases (CAs), which are enzymes involved in crucial physiological processes such as respiration and fluid balance. Research indicates that sulfonamides generally bind to the active sites of CAs, blocking their activity and thereby influencing cellular processes .

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound could exhibit similar effects. Its structural characteristics may enhance its affinity for bacterial enzymes or receptors, leading to antimicrobial action .

Biological Activity Overview

Several studies have reported on the biological activities associated with sulfonamide compounds, which can be extrapolated to assess the potential of this compound:

- Antibacterial Activity : Compounds within the sulfonamide class have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .

- Antifungal Activity : Similar studies have indicated that sulfonamides can inhibit fungal growth, with MIC values indicating significant potency against strains such as Candida albicans and Fusarium oxysporum .

Case Studies

- Carbonic Anhydrase Inhibition : A study focused on novel benzenesulfonamides showed selective inhibition of human carbonic anhydrase isoforms, particularly CA IX and CA XII. The compounds demonstrated varying selectivity based on their structural modifications, highlighting the importance of the sulfonamide scaffold in drug design .

- Cytotoxicity Assays : Research involving related sulfonamides assessed their cytotoxicity against cancer cell lines such as Hep3B and A549. Some derivatives exhibited selective cytotoxicity towards these malignant cells while sparing normal cell lines, indicating potential for targeted cancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds can be useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,4-Difluoro-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide | Structure | Enhanced pharmacological properties due to fluorine substituents |

| 3-Acetyl-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide | Structure | Influences solubility and potential therapeutic applications |

| 2-Bromo-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide | Structure | Increased reactivity due to bromine substituent |

Q & A

Basic: What are the standard synthetic routes for 3-methoxy-N-(2-methoxy-2-(o-tolyl)ethyl)benzenesulfonamide, and what reaction conditions are critical for achieving high yields?

Methodological Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the ethyl linker via nucleophilic substitution between 2-methoxy-2-(o-tolyl)ethylamine and activated benzenesulfonyl chloride derivatives.

- Step 2: Methoxy group introduction via alkylation or demethylation-protection strategies.

- Critical Conditions:

- Purification: Column chromatography (silica gel) or recrystallization (ethanol/water) for >95% purity .

Data Reference: Multi-step yields for analogous sulfonamides range from 37–73% depending on substituent reactivity .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies in biological data (e.g., IC₅₀ values) often arise from:

- Assay Variability: Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .

- Structural Confirmation: Validate compound purity via ¹H/¹³C NMR and LC-MS to exclude degradation products .

- Computational Validation: Use molecular docking (AutoDock Vina) to compare binding modes across reported targets (e.g., NLRP3 inflammasome vs. carbonic anhydrase) .

Example: A 2023 study resolved conflicting antimicrobial results by correlating logP values (2.8–3.5) with membrane permeability differences in Gram-positive vs. Gram-negative bacteria .

Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 409.2 for C₁₉H₂₄N₂O₅S) .

- X-ray Crystallography: Resolves dihedral angles (e.g., 85° between benzene and thiophene rings) .

Advanced: What strategies elucidate structure-activity relationships (SAR) for enzyme targeting?

Methodological Answer:

- Systematic Substituent Variation:

- Replace o-tolyl with p-fluorophenyl to assess steric/electronic effects on target affinity .

- Methoxy-to-hydroxy substitution to study hydrogen-bonding interactions .

- In Vitro Assays: Measure IC₅₀ against carbonic anhydrase isoforms (e.g., hCA-II vs. hCA-IX) .

- Computational SAR: QSAR models (e.g., CoMFA) correlate substituent hydrophobicity (ClogP) with activity .

Data Reference: A 2024 study showed 10-fold higher hCA-II inhibition with 3-methoxy vs. 3-chloro derivatives .

Basic: What in vitro assays evaluate antimicrobial/anticancer properties?

Methodological Answer:

- Antimicrobial:

- Minimum Inhibitory Concentration (MIC): Broth microdilution (CLSI guidelines) against S. aureus and E. coli .

- Anticancer:

- MTT assay: IC₅₀ determination in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

- Apoptosis markers: Caspase-3/7 activation via fluorometric assays .

Advanced: How is computational modeling integrated to predict binding affinity?

Methodological Answer:

- Target Identification: Use PharmMapper or SwissTargetPrediction to prioritize NLRP3 inflammasome or kinase targets .

- Docking Workflow:

- Case Study: A 2025 study predicted ΔG = -9.2 kcal/mol for NLRP3 binding, later confirmed via SPR (KD = 12 nM) .

Basic: How are solubility/stability challenges addressed under physiological conditions?

Methodological Answer:

- Solubility Enhancement:

- Co-solvents: 10% DMSO in PBS (pH 7.4) .

- Nanoformulation: PEGylated liposomes (size: 120 nm, PDI <0.2) .

- Stability Testing:

Advanced: What methodologies analyze metabolic pathways and toxicity?

Methodological Answer:

- Metabolite Identification:

- Phase I metabolism: Incubate with liver microsomes (CYP3A4/2D6); analyze via UPLC-QTOF .

- Toxicity Screening:

- Ames test (TA98 strain) for mutagenicity .

- Zebrafish models: LC₅₀ and teratogenicity scoring .

Data Reference: A 2024 study identified O-demethylation as the primary metabolic pathway (t₁/₂ = 2.3 hours in human hepatocytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.